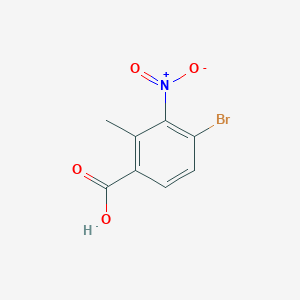
4-Bromo-2-methyl-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-3-nitrobenzoic acid is an aromatic compound with a bromine, methyl, and nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methyl-3-nitrobenzoic acid can be synthesized through a multi-step process involving nitration, bromination, and carboxylation reactions. One common method involves the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by bromination to add the bromine atom at the desired position . The reaction conditions typically involve the use of fuming nitric acid for nitration and bromine or N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution.
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nitration: Fuming nitric acid, sulfuric acid as a catalyst.
Bromination: Bromine, N-bromosuccinimide (NBS), often in the presence of a radical initiator.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Major Products Formed
Reduction: 4-Amino-2-methyl-3-nitrobenzoic acid.
Nucleophilic substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-methyl-3-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and bioactive compounds.
Materials Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-3-nitrobenzoic acid depends on the specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The nitro group can undergo reduction or substitution, while the bromine atom can be replaced by other functional groups .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitrobenzoic acid: Similar structure but lacks the methyl group.
2-Methyl-3-nitrobenzoic acid: Similar structure but lacks the bromine atom.
4-Bromo-2-nitrobenzoic acid: Similar structure but lacks the methyl group.
Uniqueness
4-Bromo-2-methyl-3-nitrobenzoic acid is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the benzoic acid core. This combination of substituents provides distinct reactivity and potential for diverse applications in synthesis and materials science .
Properties
Molecular Formula |
C8H6BrNO4 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
4-bromo-2-methyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H6BrNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
MXZFUBKSBUDBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl ((3R,3aR,6aS)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B11720335.png)
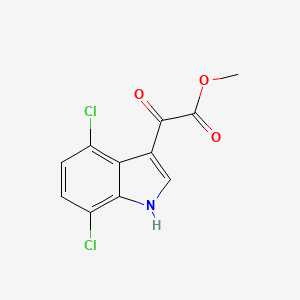
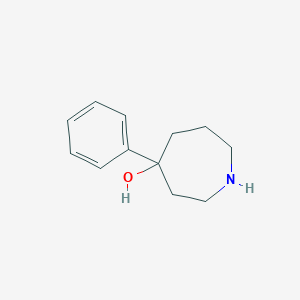




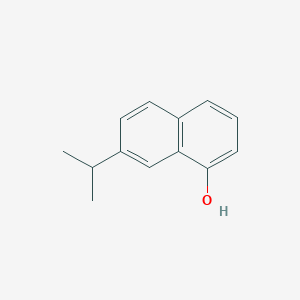
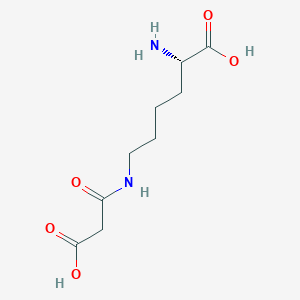
![7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11720392.png)
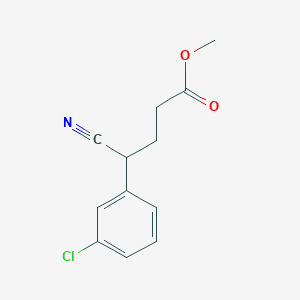
![2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11720403.png)

![2-Bromo-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11720414.png)
